N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE is a complex organic compound with a molecular formula of C17H14Cl3N2O3. This compound is known for its unique chemical structure, which includes an acetylamino group, a phenoxy group, and a trichloroethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylamino Group: The starting material, 3-aminophenol, is acetylated using acetic anhydride to form 3-acetylaminophenol.
Attachment of the Phenoxy Group: The 3-acetylaminophenol is then reacted with 2,2,2-trichloroethyl chloroformate in the presence of a base such as pyridine to form the intermediate compound.
Formation of the Benzamide Core: The intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to form the final product, N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the trichloroethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(ACETYLAMINO)PHENOXY)-2,2,2-TRICHLOROETHYL)-3-CHLOROBENZAMIDE
- N-(1-(3-(ACETYLAMINO)PHENOXY)-2,2,2-TRICHLOROETHYL)-2-METHYLPROPANAMIDE
Uniqueness
N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H17Cl3N2O3 |
---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-11-5-3-6-13(9-11)16(25)23-17(18(19,20)21)26-15-8-4-7-14(10-15)22-12(2)24/h3-10,17H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
TXELWKUTSHISFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.